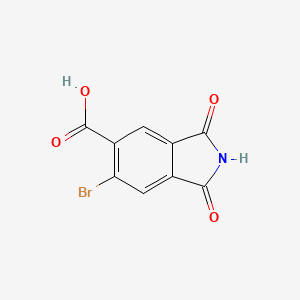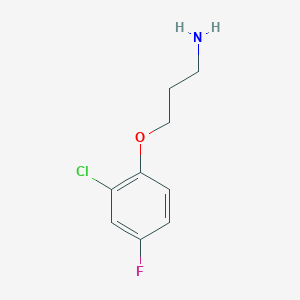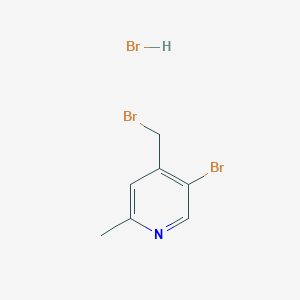
Methyl 3-(5-bromo-2-methylphenyl)-2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(5-bromo-2-methylphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, along with a hydroxypropanoate ester group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-bromo-2-methylphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(5-bromo-2-methylphenyl)-2-hydroxypropanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(5-bromo-2-methylphenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(5-bromo-2-methylphenyl)-2-oxopropanoate.
Reduction: 3-(5-bromo-2-methylphenyl)-2-hydroxypropanol.
Substitution: 3-(5-amino-2-methylphenyl)-2-hydroxypropanoate (if amine is used as nucleophile).
Applications De Recherche Scientifique
Methyl 3-(5-bromo-2-methylphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(5-bromo-2-methylphenyl)-2-hydroxypropanoate involves its interaction with various molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. The ester group can also participate in hydrolysis reactions, leading to the formation of carboxylic acids and alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(5-chloro-2-methylphenyl)-2-hydroxypropanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate: Similar structure but with a fluorine atom instead of bromine.
Methyl 3-(5-iodo-2-methylphenyl)-2-hydroxypropanoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Methyl 3-(5-bromo-2-methylphenyl)-2-hydroxypropanoate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. Bromine is a larger atom compared to chlorine and fluorine, which affects the compound’s steric and electronic properties. This uniqueness makes it suitable for specific applications in chemical synthesis and research.
Propriétés
Formule moléculaire |
C11H13BrO3 |
|---|---|
Poids moléculaire |
273.12 g/mol |
Nom IUPAC |
methyl 3-(5-bromo-2-methylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13BrO3/c1-7-3-4-9(12)5-8(7)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3 |
Clé InChI |
MEBQVPXCEHHJJS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Br)CC(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate](/img/structure/B13595342.png)
![[(2,6-Dimethylphenyl)methyl]hydrazine](/img/structure/B13595349.png)









![[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine](/img/structure/B13595407.png)


